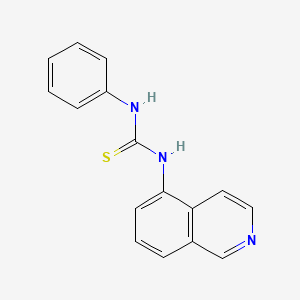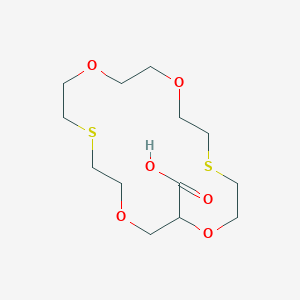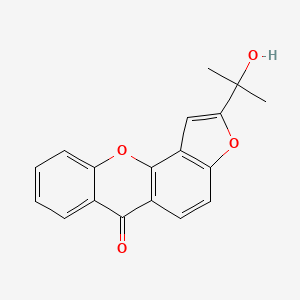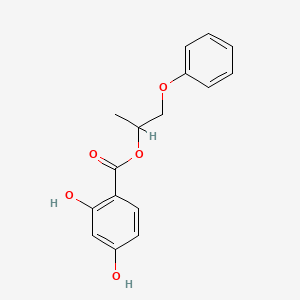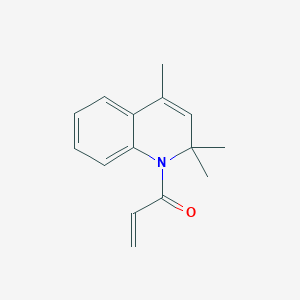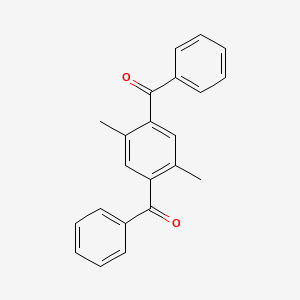![molecular formula C13H19F3O7 B14293024 Diethyl (2-{1-[(trifluoroacetyl)oxy]ethoxy}ethyl)propanedioate CAS No. 122279-97-4](/img/structure/B14293024.png)
Diethyl (2-{1-[(trifluoroacetyl)oxy]ethoxy}ethyl)propanedioate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Diethyl (2-{1-[(trifluoroacetyl)oxy]ethoxy}ethyl)propanedioate is a chemical compound known for its unique structure and properties. It is a derivative of diethyl propanedioate, commonly known as diethyl malonate, which is widely used in organic synthesis. The presence of the trifluoroacetyl group and the ethoxyethyl linkage in its structure makes it a compound of interest in various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of diethyl (2-{1-[(trifluoroacetyl)oxy]ethoxy}ethyl)propanedioate typically involves the alkylation of diethyl propanedioate. The process begins with the conversion of diethyl propanedioate into its enolate ion by reaction with a strong base such as sodium ethoxide in ethanol . The enolate ion then undergoes nucleophilic substitution with an appropriate alkyl halide, such as 2-{1-[(trifluoroacetyl)oxy]ethoxy}ethyl bromide, to form the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale alkylation reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems could enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
Diethyl (2-{1-[(trifluoroacetyl)oxy]ethoxy}ethyl)propanedioate can undergo various chemical reactions, including:
Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions due to the presence of the ester groups.
Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids.
Decarboxylation: Upon heating, the compound can undergo decarboxylation to form substituted monocarboxylic acids.
Common Reagents and Conditions
Bases: Sodium ethoxide, potassium tert-butoxide.
Acids: Hydrochloric acid, sulfuric acid.
Solvents: Ethanol, methanol, dichloromethane.
Major Products Formed
Substituted Malonic Esters: Formed through alkylation reactions.
Carboxylic Acids: Formed through hydrolysis and decarboxylation reactions.
科学研究应用
Diethyl (2-{1-[(trifluoroacetyl)oxy]ethoxy}ethyl)propanedioate has several applications in scientific research, including:
Organic Synthesis: Used as a building block in the synthesis of more complex molecules.
Medicinal Chemistry: Potentially useful in the development of pharmaceuticals due to its unique structure.
Material Science: Could be explored for the synthesis of novel materials with specific properties.
作用机制
The mechanism of action of diethyl (2-{1-[(trifluoroacetyl)oxy]ethoxy}ethyl)propanedioate involves its ability to act as a nucleophile or electrophile in various chemical reactions. The trifluoroacetyl group can enhance the compound’s reactivity by stabilizing negative charges through electron-withdrawing effects. This makes the compound a versatile intermediate in organic synthesis.
相似化合物的比较
Similar Compounds
Diethyl Malonate: A simpler ester without the trifluoroacetyl and ethoxyethyl groups.
Ethyl Acetoacetate: Another ester used in organic synthesis with different functional groups.
Uniqueness
Diethyl (2-{1-[(trifluoroacetyl)oxy]ethoxy}ethyl)propanedioate is unique due to the presence of the trifluoroacetyl group, which imparts distinct electronic properties and reactivity compared to similar compounds. This makes it valuable in specific synthetic applications where such properties are desired.
属性
CAS 编号 |
122279-97-4 |
|---|---|
分子式 |
C13H19F3O7 |
分子量 |
344.28 g/mol |
IUPAC 名称 |
diethyl 2-[2-[1-(2,2,2-trifluoroacetyl)oxyethoxy]ethyl]propanedioate |
InChI |
InChI=1S/C13H19F3O7/c1-4-20-10(17)9(11(18)21-5-2)6-7-22-8(3)23-12(19)13(14,15)16/h8-9H,4-7H2,1-3H3 |
InChI 键 |
ROOVNUVWNBNTRC-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C(CCOC(C)OC(=O)C(F)(F)F)C(=O)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


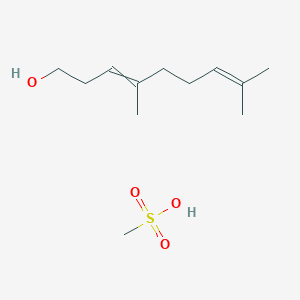
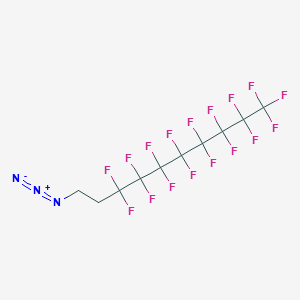
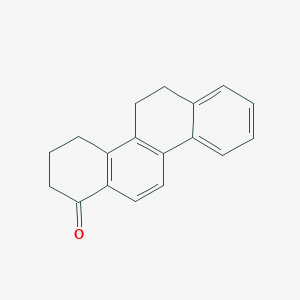
![Ethyl 2-[2,2-bis(phenylsulfanyl)propyl]pent-4-enoate](/img/structure/B14292958.png)

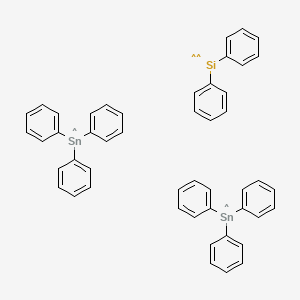
![N-{[(4-Chlorophenyl)methyl]carbamoyl}benzamide](/img/structure/B14292999.png)
![3,3'-Bis(4-methylphenyl)-6,6'-bi[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14293002.png)
